molecular formula C10H8N2O2 B14380354 1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene CAS No. 88484-07-5

1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene

Katalognummer: B14380354
CAS-Nummer: 88484-07-5
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: YTNLJSWROFVQLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene is an organic compound belonging to the class of isocyanates. It is characterized by the presence of two isocyanate groups attached to a benzene ring, with one of the isocyanate groups being substituted at the methyl position. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of polymers and coatings .

Vorbereitungsmethoden

The synthesis of 1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene typically involves the reaction of 3-methylbenzyl chloride with phosgene to form the corresponding isocyanate. The reaction conditions often require the use of a solvent such as toluene and a catalyst to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ureas or carbamates.

    Reduction: Reduction reactions typically yield amines.

    Substitution: The isocyanate groups can undergo nucleophilic substitution reactions with alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively. Common reagents used in these reactions include hydrogen gas for reduction, and alcohols or amines for substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols, amines, and water, leading to the formation of urethanes, ureas, and carbamic acids. The molecular targets include hydroxyl and amino groups present in various substrates, facilitating the formation of strong covalent bonds .

Vergleich Mit ähnlichen Verbindungen

1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene can be compared with other isocyanates such as:

Eigenschaften

CAS-Nummer

88484-07-5

Molekularformel

C10H8N2O2

Molekulargewicht

188.18 g/mol

IUPAC-Name

1-isocyanato-3-(isocyanatomethyl)-2-methylbenzene

InChI

InChI=1S/C10H8N2O2/c1-8-9(5-11-6-13)3-2-4-10(8)12-7-14/h2-4H,5H2,1H3

InChI-Schlüssel

YTNLJSWROFVQLY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1N=C=O)CN=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.